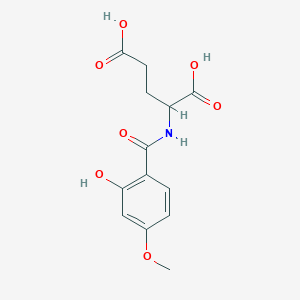
(2-Hydroxy-4-methoxybenzoyl)glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxy-4-methoxybenzoyl)glutamic acid, also known as HMBA-Glu, is a naturally occurring organic compound with a variety of uses in both scientific research and industry. It is a derivative of glutamic acid, an amino acid found in many proteins, and is formed by the reaction of glutamic acid with 2-hydroxy-4-methoxybenzaldehyde. HMBA-Glu has been used in a variety of applications, including as a chelating agent, a dye, and a catalyst, as well as in the synthesis of pharmaceuticals and other compounds. In addition, HMBA-Glu has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
作用机制
(2-Hydroxy-4-methoxybenzoyl)glutamic acid has been shown to act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. This inhibition of tyrosinase is thought to be responsible for (2-Hydroxy-4-methoxybenzoyl)glutamic acid’s potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, (2-Hydroxy-4-methoxybenzoyl)glutamic acid has been shown to act as an antioxidant, which may be responsible for its potential use in the treatment of various diseases.
Biochemical and Physiological Effects
(2-Hydroxy-4-methoxybenzoyl)glutamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, (2-Hydroxy-4-methoxybenzoyl)glutamic acid has been shown to act as an antioxidant, which may be responsible for its potential use in the treatment of various diseases. (2-Hydroxy-4-methoxybenzoyl)glutamic acid has also been shown to have anti-inflammatory and anti-microbial properties, which may be useful in the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using (2-Hydroxy-4-methoxybenzoyl)glutamic acid in lab experiments include its low cost, its availability, and its stability. Additionally, (2-Hydroxy-4-methoxybenzoyl)glutamic acid is a relatively non-toxic compound and is not known to be carcinogenic. The main limitation of using (2-Hydroxy-4-methoxybenzoyl)glutamic acid in lab experiments is its low solubility in water, which can make it difficult to prepare solutions of the compound.
未来方向
The potential future directions for the use of (2-Hydroxy-4-methoxybenzoyl)glutamic acid include its use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, (2-Hydroxy-4-methoxybenzoyl)glutamic acid may be used as a chelating agent, a dye, and a catalyst in the synthesis of pharmaceuticals and other compounds. Finally, (2-Hydroxy-4-methoxybenzoyl)glutamic acid may be used as an antioxidant, which may be useful in the treatment of various diseases.
合成方法
(2-Hydroxy-4-methoxybenzoyl)glutamic acid can be synthesized by a variety of methods. One method involves the reaction of glutamic acid with 2-hydroxy-4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction produces (2-Hydroxy-4-methoxybenzoyl)glutamic acid in a yield of approximately 80%. Other methods of synthesis include the reaction of glutamic acid with 4-methoxybenzaldehyde, the reaction of glutamic acid with 4-hydroxybenzaldehyde, and the reaction of glutamic acid with both 2-hydroxy-4-methoxybenzaldehyde and 4-methoxybenzaldehyde.
科学研究应用
(2-Hydroxy-4-methoxybenzoyl)glutamic acid has been used in a variety of scientific research applications. It has been used as a chelating agent, a dye, and a catalyst, as well as in the synthesis of pharmaceuticals and other compounds. In addition, (2-Hydroxy-4-methoxybenzoyl)glutamic acid has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
属性
IUPAC Name |
2-[(2-hydroxy-4-methoxybenzoyl)amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO7/c1-21-7-2-3-8(10(15)6-7)12(18)14-9(13(19)20)4-5-11(16)17/h2-3,6,9,15H,4-5H2,1H3,(H,14,18)(H,16,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKKRLOZKWVHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

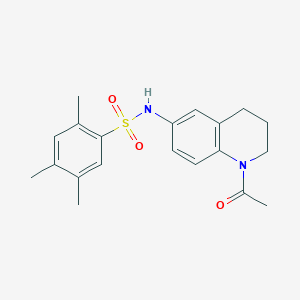
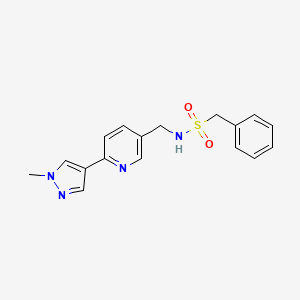
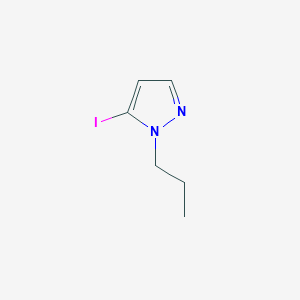
![Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione](/img/structure/B2870400.png)
![2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2870401.png)
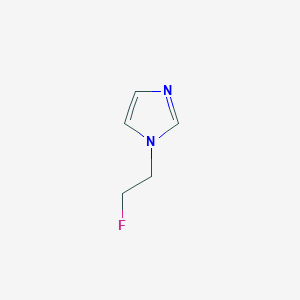
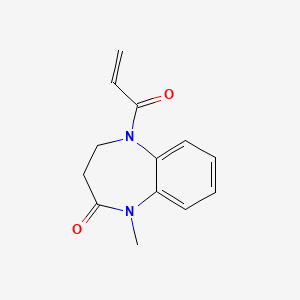
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide](/img/structure/B2870404.png)
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2870406.png)
![2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2870409.png)
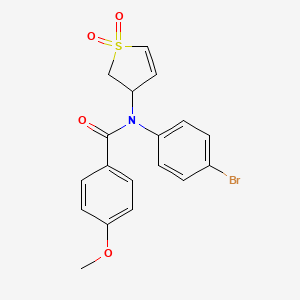
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2870412.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2870414.png)
![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)